molecular formula C6H8O2 B094581 2-Methylenecyclopropaneacetic Acid CAS No. 1073-00-3

2-Methylenecyclopropaneacetic Acid

Cat. No.: B094581
CAS No.: 1073-00-3
M. Wt: 112.13 g/mol
InChI Key: QJBXAEKEXKLLLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylenecyclopropaneacetic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of methylenecyclopropane with acetic acid under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylenecyclopropaneacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-(2-methylidenecyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h5H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBXAEKEXKLLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910284
Record name 2-Methylenecyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073-00-3
Record name 2-Methylenecyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylenecyclopropylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylenecyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-(Methylenecyclopropyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-METHYLENECYCLOPROPANEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516144FI4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylenecyclopropaneacetic Acid
Reactant of Route 2
2-Methylenecyclopropaneacetic Acid
Reactant of Route 3
2-Methylenecyclopropaneacetic Acid
Reactant of Route 4
2-Methylenecyclopropaneacetic Acid
Reactant of Route 5
2-Methylenecyclopropaneacetic Acid
Reactant of Route 6
2-Methylenecyclopropaneacetic Acid
Customer
Q & A

Q1: How does 2-methylenecyclopropaneacetic acid (MCPA) interact with its targets, and what are the downstream effects of this interaction?

A1: MCPA acts as an inhibitor of several acyl-CoA dehydrogenases (ACADs), enzymes crucial for the breakdown of certain amino acids. The research specifically highlights its inhibitory effects on short/branched-chain acyl-CoA dehydrogenase (SBCAD), isovaleryl-CoA dehydrogenase, short-chain acyl-CoA dehydrogenase, and medium-chain acyl-CoA dehydrogenase [, ]. Notably, MCPA does not inhibit isobutyryl-CoA dehydrogenase (ACAD8) [, ]. This inhibition leads to a decrease in the production of C3-carnitine, a molecule involved in transporting fatty acids [, ]. This effect is particularly interesting in the context of disorders like propionic acidemia (PA), where defects in metabolic pathways lead to toxic accumulations of metabolites. The research suggests that MCPA's inhibitory action could potentially be harnessed for therapeutic benefit in such disorders by reducing the buildup of harmful substances.

Q2: The research mentions the potential of MCPA as a substrate reduction therapy in specific metabolic disorders. Can you elaborate on this, particularly concerning propionic acidemia (PA)?

A2: Propionic acidemia (PA) is characterized by the accumulation of toxic metabolites, including propionyl-CoA, due to a deficiency in the enzyme propionyl-CoA carboxylase. This buildup can have detrimental effects on cellular function. The research shows that MCPA can partially rescue the lipoylation defect in the E2 component of the pyruvate dehydrogenase complex observed in an ECHS1-deficient cell model of PA [, ]. This rescue was only observed in cells where ACAD8 was also deleted, highlighting the complex interplay between different ACAD enzymes and their substrates [, ]. While further research is needed, these findings suggest that MCPA's ability to modulate specific enzymatic pathways could be explored as a potential therapeutic strategy for PA.

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